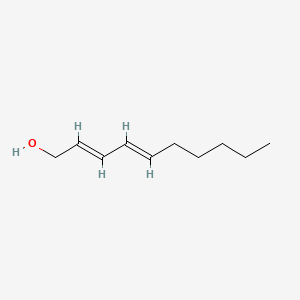

(2E,4E)-deca-2,4-dien-1-ol

描述

Structural Significance and Research Context

The defining features of (2E,4E)-deca-2,4-dien-1-ol's structure are its conjugated diene system and the primary alcohol functional group. This arrangement of atoms makes it a versatile molecule in both biological systems and synthetic chemistry. The conjugated double bonds are a key area of research, influencing the molecule's electronic properties and reactivity. In a research context, this compound is often studied alongside its corresponding aldehyde, (2E,4E)-deca-2,4-dienal, as they are biochemically related. chemsrc.com The alcohol can be formed from the aldehyde through reduction processes within biological systems. invivochem.comebi.ac.uk

The specific stereochemistry of the double bonds, being in the (E,E) or trans,trans configuration, is crucial for its biological recognition and activity, particularly in its role as a semiochemical. beilstein-journals.orgbeilstein-journals.org Research often focuses on the stereoselective synthesis of this and related compounds to confirm the structures of naturally occurring pheromones and to study their specific biological functions. beilstein-journals.orgresearchgate.netbeilstein-journals.org The synthesis of such compounds can be complex, often involving multiple steps to achieve the desired stereoisomer. beilstein-journals.orgbeilstein-journals.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Physical Description | Colorless liquid; oily, fatty aroma |

| Boiling Point | 112.0 °C at 10.00 mm Hg |

| Density | 0.861-0.871 g/cm³ |

| Solubility | Insoluble in water; Soluble in fat and ethanol (B145695) |

| Refractive Index | 1.485-1.495 |

Source: PubChem nih.gov

Overview of Research Domains

Academic and industrial research on this compound spans several key domains:

Flavor and Fragrance Chemistry: Due to its characteristic oily and fatty aroma, this compound is utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes. nih.govthegoodscentscompany.comchemicalbook.com Research in this area explores its sensory properties and its stability in various products. It has been reported to be found in malt. chemicalbook.com

Pheromone and Semiochemical Research: A significant area of investigation is its role in insect communication. While not as commonly cited as other insect pheromones, it is structurally related to known semiochemicals. For instance, a related compound, (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol, has been identified as a putative sex pheromone of the parasitoid wasp Trichogramma turkestanica. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org The synthesis of these complex dienols is a key part of this research to verify the structure of the natural pheromones. beilstein-journals.orgbeilstein-journals.org

Organic Synthesis: The dienol structure of this compound makes it a useful intermediate or precursor in the synthesis of other organic compounds. chemicalbook.com Its double bonds and hydroxyl group can be modified through various chemical reactions, such as oxidation, reduction, and addition reactions, to create more complex molecules. sci-hub.se For example, it can undergo cyclopropanation reactions to modify its odor characteristics. sci-hub.se

Plant and Food Science: The corresponding aldehyde, (2E,4E)-deca-2,4-dienal, is a known volatile compound in various foods and plants, such as heated Welsh onions and certain fruits. mdpi.commdpi.com It is a product of lipid peroxidation of linoleic acid. chemsrc.cominvivochem.com Research on the alcohol form often occurs in the context of its formation from the aldehyde during food processing or natural ripening processes. ebi.ac.uk

Table 2: Related Compounds in Research

| Compound Name | Research Context |

| (2E,4E)-Deca-2,4-dienal | Flavor compound in foods, product of lipid peroxidation, precursor to the alcohol. chemsrc.commdpi.comnih.gov |

| (2E,4E,6S,8S,10S)-4,6,8,10-Tetramethyltrideca-2,4-dien-1-ol | Putative sex pheromone of the wasp Trichogramma turkestanica. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org |

| (2E,4Z)-2,4-Heptadien-1-ol | Male-specific volatile from the Saltcedar leaf beetle, Diorhabda elongata. researchgate.net |

| Linoleic Acid | Precursor fatty acid that can lead to the formation of (2E,4E)-deca-2,4-dienal through lipid peroxidation. chemsrc.cominvivochem.com |

Structure

3D Structure

属性

CAS 编号 |

14507-02-9 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC 名称 |

deca-2,4-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-9,11H,2-5,10H2,1H3 |

InChI 键 |

NUBWFSDCZULDCI-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC=CCO |

手性 SMILES |

CCCCC/C=C/C=C/CO |

规范 SMILES |

CCCCCC=CC=CCO |

密度 |

d234 0.86 0.861-0.871 |

其他CAS编号 |

18409-21-7 |

物理描述 |

Colourless liquid; oily, fatty aroma |

Pictograms |

Irritant |

溶解度 |

Insoluble in water; Soluble in fat soluble (in ethanol) |

产品来源 |

United States |

Nomenclature and Stereochemical Considerations of 2e,4e Deca 2,4 Dien 1 Ol

IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2E,4E)-deca-2,4-dien-1-ol. nih.gov This name precisely describes the molecule's structure. "Deca" indicates a ten-carbon chain. "Dien" signifies the presence of two double bonds, located at the second and fourth carbon atoms, as specified by the locants "2,4". The "-1-ol" suffix denotes a primary alcohol, with the hydroxyl (-OH) group attached to the first carbon. The "(2E,4E)" prefix specifies the stereochemistry of the double bonds, which will be elaborated upon in the following section.

This compound is also known by several synonyms, including trans,trans-2,4-decadien-1-ol and (E,E)-2,4-decadien-1-ol. nih.govchemspider.comnist.gov These names also convey the trans configuration of the substituents around the double bonds.

Table 1: IUPAC Name Breakdown

| Component | Meaning |

| deca | Ten carbon atoms in the principal chain. |

| -2,4-dien- | Two double bonds are present, originating at carbons 2 and 4. |

| -1-ol | A primary alcohol group (-OH) is located on the first carbon. |

| (2E,4E)- | Specifies the stereochemical configuration at both double bonds as 'E' (entgegen), indicating that the higher priority substituents on each carbon of the double bonds are on opposite sides. |

Configurational Isomerism (E,E) at Conjugated Double Bonds

The presence of two carbon-carbon double bonds in this compound gives rise to configurational isomerism. The "E" notation, from the German word entgegen meaning "opposite," is used in the Cahn-Ingold-Prelog (CIP) priority system to describe the arrangement of substituents around a double bond. For each carbon atom of the double bond, the substituents are assigned priorities based on their atomic number. If the higher-priority groups on the adjacent carbons of the double bond are on opposite sides, the configuration is designated as "E". If they are on the same side, the configuration is "Z" (zusammen, meaning "together").

Other geometric isomers of deca-2,4-dien-1-ol exist, including (2E,4Z), (2Z,4E), and (2Z,4Z) isomers. Each of these isomers has a unique three-dimensional shape and, consequently, distinct properties. The (2E,4E) isomer is often the most stable due to reduced steric hindrance between the substituents on the carbon chain.

Advanced Synthetic Methodologies for 2e,4e Deca 2,4 Dien 1 Ol and Its Analogs

Reductive Strategies for α,β-Unsaturated Aldehyde Precursors

The most direct route to producing (2E,4E)-deca-2,4-dien-1-ol involves the selective reduction of its aldehyde precursor, (2E,4E)-deca-2,4-dienal. This strategy aims to convert the aldehyde functional group into a primary alcohol while preserving the integrity of the conjugated diene system.

Metal Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Metal hydride reagents are commonly employed for the reduction of α,β-unsaturated aldehydes. The choice of reagent is crucial as it dictates the reaction pathway and product distribution. The reduction can occur via two main mechanisms: 1,2-addition (nucleophilic attack at the carbonyl carbon) or 1,4-addition (conjugate addition at the β-carbon). researchgate.net

Sodium Borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. researchgate.net In the case of α,β-unsaturated aldehydes like (2E,4E)-deca-2,4-dienal, NaBH₄ primarily facilitates a 1,2-addition of the hydride ion to the carbonyl carbon. researchgate.net This is followed by protonation to yield the desired primary allylic alcohol. researchgate.netresearchgate.net A reported synthesis using sodium borohydride in ethanol (B145695) at 0–5°C achieved an 85% yield of this compound from (2E,4E)-2,4-decadienal. The mild conditions offered by NaBH₄ are advantageous as they minimize the risk of double bond isomerization. However, with some α,β-unsaturated ketones, NaBH₄ can sometimes lead to the reduction of the carbon-carbon double bond through an initial conjugate addition. lookchem.combeilstein-journals.org

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. beilstein-journals.org It readily reduces a wider range of carbonyl compounds, including esters and carboxylic acids. amazonaws.com For α,β-unsaturated aldehydes, LiAlH₄ typically favors the 1,2-addition pathway, leaving the double bonds intact. researchgate.net The reaction involves the nucleophilic attack of the hydride on the carbonyl carbon to form a lithium alkoxide intermediate, which is then protonated to give the primary alcohol. researchgate.net LiAlH₄ is highly reactive and reacts violently with protic solvents like water and alcohols. beilstein-journals.org

Table 1: Comparison of Metal Hydride Reagents for Reduction of (2E,4E)-Deca-2,4-dienal

| Reagent | Typical Solvent | Temperature (°C) | Predominant Addition | Reported Yield | Key Features |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol | 0–5 | 1,2-addition | 85% | Mild, selective for aldehydes/ketones, minimal isomerization. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | -78 to RT | 1,2-addition researchgate.net | High (general) | Powerful, reduces many functional groups, requires anhydrous conditions. beilstein-journals.orgamazonaws.com |

Stereochemical Control in Reductive Pathways

Achieving high stereoselectivity is a critical aspect of synthesizing this compound. The primary goal is the selective reduction of the aldehyde group without affecting the conjugated C=C double bonds (1,2-reduction) and without altering their E,E configuration.

While reagents like NaBH₄ and LiAlH₄ generally favor 1,2-reduction for α,β-unsaturated aldehydes, the possibility of 1,4-conjugate addition exists, which would lead to the saturation of the diene system. lookchem.comamazonaws.com Reaction conditions can be modified to enhance the selectivity for 1,2-reduction. For instance, the addition of cerium(III) chloride with NaBH₄ (a combination known as the Luche reduction) is a well-established method to selectively reduce the carbonyl group in α,β-unsaturated systems, effectively suppressing 1,4-addition. lookchem.com Performing the reduction at low temperatures, such as below 0°C, also helps to prevent unwanted side reactions and preserve the stereochemistry of the double bonds. lookchem.combeilstein-journals.org

Olefination Reactions for Carbon Chain Construction

Olefination reactions provide a powerful means to construct the ten-carbon backbone and the conjugated diene system of this compound from smaller, more readily available fragments.

Wittig Reaction Applications

The Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, is a cornerstone of alkene synthesis. thieme-connect.de It can be adapted to form the conjugated diene system of the target molecule. For example, the reaction of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, with an aldehyde like heptanal (B48729) can be used to construct a (2E)-enoate, which can then be further elaborated. researchgate.net Alternatively, a Wittig reaction can be performed on (2E,4E)-deca-2,4-dienal itself with a phosphorus ylide to extend the carbon chain, forming a conjugated triene structure. lookchem.comgoogle.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally yield E-alkenes, while non-stabilized ylides typically produce Z-alkenes. thieme-connect.de

Horner-Wadsworth-Emmons Olefinations for Dienol Systems

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These reagents are generally more nucleophilic and less basic than the corresponding Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable E-alkene, which is ideal for synthesizing the (2E,4E) isomer of the target dienol. wikipedia.org

A common strategy involves a vinylogous HWE olefination. For instance, an aldehyde can be reacted with the anion of a phosphonate (B1237965) ester, such as diethyl [(2E)-3-methoxycarbonyl-1-methyl-2-en-1-yl]phosphonate, to generate a (2E,4E)-dienoate. researchgate.netbeilstein-journals.orgcore.ac.uk This dienoate intermediate can then be readily reduced to the desired this compound using a reducing agent like diisobutylaluminium hydride (DIBAL-H). beilstein-journals.orgbeilstein-journals.org While the standard HWE reaction strongly favors E-alkene formation, modifications like the Still-Gennari olefination can be employed to selectively produce Z-alkenes if other isomers are desired. youtube.compnas.org

Table 2: Olefination Strategies for Dienol/Dienal Synthesis

| Reaction | Key Reagents | Intermediate Product | Final Product | Stereoselectivity |

|---|---|---|---|---|

| Wittig Reaction | Phosphorus ylide + Aldehyde | Alkene/Diene | Dienol (after reduction) | E or Z depending on ylide thieme-connect.de |

| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde | (2E,4E)-Dienoate core.ac.uk | (2E,4E)-Dienol | Predominantly E-alkenes wikipedia.org |

Functionalization and Modification Approaches to Dienol Derivatives

This compound serves as a versatile precursor for the synthesis of various derivatives through reactions targeting its hydroxyl group or diene system.

The primary alcohol can be easily oxidized back to the corresponding aldehyde, (2E,4E)-deca-2,4-dienal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). researchgate.net Further oxidation can yield (2E,4E)-deca-2,4-dienoic acid.

The hydroxyl group can also undergo substitution reactions. For example, treatment with thionyl chloride can convert the alcohol into the corresponding chloride. Additionally, the hydroxyl group can be protected to allow for selective reactions elsewhere in the molecule. Common protecting groups for alcohols, such as tert-butyldimethylsilyl (TBDMS), can be installed. This strategy has been used in the synthesis of TBDMS-protected sorbic alcohol derivatives, which can then undergo further modifications like hydrovinylation. ohiolink.eduwestmont.edu These functionalized derivatives are valuable intermediates for creating a wide range of structurally diverse analogs.

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes. thermofisher.comwikipedia.orgmasterorganicchemistry.com This reaction involves an organozinc carbenoid that reacts with an alkene in a concerted, stereospecific manner, meaning the geometry of the original double bond is retained in the cyclopropane (B1198618) product. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the Simmons-Smith reaction has been utilized to modify its structure by introducing cyclopropane rings in place of the double bonds. sci-hub.se Researchers have successfully performed mono- and dicyclopropanations of this compound in a single step using the Simmons-Smith conditions. sci-hub.se The resulting products were then separated using silica (B1680970) gel column chromatography. sci-hub.se

The reaction is typically carried out using a zinc-copper couple and diiodomethane (B129776) (CH₂I₂). thermofisher.com However, variations such as the Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) and CH₂I₂, can enhance reactivity and yield. wikipedia.org The presence of a hydroxyl group in allylic alcohols like this compound can direct the cyclopropanation to occur on the same side as the hydroxyl group, a phenomenon known as syn-direction. wiley-vch.de

Table 1: Simmons-Smith Reaction on this compound

| Reactant | Reagents | Products | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Simmons-Smith Reagent (e.g., Et₂Zn, CH₂I₂) | Mono- and dicyclopropanated analogs | Monocyclopropanation significantly improved odor quality, while dicyclopropanation led to a loss of the original odor. | sci-hub.se |

Asymmetric Functionalization Techniques (e.g., Catalytic Asymmetric Conjugate Addition)

Catalytic asymmetric conjugate addition represents a powerful strategy for the enantioselective synthesis of chiral molecules. rsc.orgnih.govrsc.org This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a chiral catalyst, to create a new stereocenter. beilstein-journals.org

While direct asymmetric conjugate addition to this compound is not explicitly detailed in the provided context, the principles of this methodology are broadly applicable to the synthesis of its chiral analogs. For instance, the conjugate addition of organometallic reagents (like Grignard reagents or dialkylzinc) to α,β-unsaturated esters or aldehydes, which are structurally related to the dienol, is a common approach. rsc.orgbeilstein-journals.org The use of chiral ligands, such as those derived from N-heterocyclic carbenes (NHCs), can induce high enantioselectivity in these reactions. beilstein-journals.orgnih.gov

The resulting chiral enolates can be subsequently trapped with various electrophiles to introduce further functionality. beilstein-journals.org This approach allows for the construction of complex chiral molecules with a high degree of stereocontrol.

Table 2: Principles of Catalytic Asymmetric Conjugate Addition

| Michael Acceptor | Nucleophile | Chiral Catalyst | Product Type | Key Features | References |

|---|---|---|---|---|---|

| α,β-Unsaturated Compounds | Organometallic Reagents (e.g., Grignard, Dialkylzinc) | Copper-based with Chiral Ligands (e.g., NHCs) | Chiral Carbonyl Compounds | High enantioselectivity, formation of new stereocenters. | rsc.orgbeilstein-journals.orgnih.gov |

| α,β-Unsaturated N-acylated oxazolidin-2-ones | Alkyl Thiols | Bifunctional Catalysts (e.g., Cinchona alkaloid derivatives) | Optically Active Chiral Sulfur Compounds | Provides access to chiral sulfur compounds that are difficult to synthesize otherwise. | nih.gov |

Biocatalytic and Biotransformational Synthesis Routes

Enzyme-Mediated Production Pathways (e.g., Lipoxygenase-Hydroperoxide Lyase Systems)

Nature provides an elegant and efficient route to this compound and related compounds through the lipoxygenase (LOX) pathway. mdpi.comnih.gov This enzymatic cascade is responsible for the formation of "green leaf volatiles" in plants, which are C6 and C9 aldehydes and alcohols. mdpi.comnih.gov

The process begins with the oxidation of polyunsaturated fatty acids, such as linoleic acid or arachidonic acid, by lipoxygenase (LOX) enzymes. ftb.com.hrresearchgate.netmdpi.com This step introduces a hydroperoxide group into the fatty acid chain. mdpi.com Subsequently, a hydroperoxide lyase (HPL) enzyme cleaves the hydroperoxidized fatty acid, yielding shorter-chain aldehydes. mdpi.comftb.com.hr For example, the cleavage of a 13-hydroperoxide of linoleic acid can produce hexanal. ftb.com.hr Similarly, (2E,4E)-deca-2,4-dienal can be produced from the enzymatic processing of linoleic or arachidonic acid. researchgate.netmdpi.comresearchgate.net

Finally, the resulting aldehyde, (2E,4E)-deca-2,4-dienal, can be reduced to the corresponding alcohol, this compound, by alcohol dehydrogenases. ftb.com.hrresearchgate.net This biocatalytic approach is of great interest for the production of natural flavor and fragrance compounds. mdpi.comresearchgate.net

Table 3: Enzyme-Mediated Production of this compound Precursor

| Substrate | Enzymes | Intermediate Product | Final Product (after reduction) | Key Findings | References |

|---|---|---|---|---|---|

| Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | (2E,4E)-Deca-2,4-dienal | This compound | A natural pathway for producing green leaf volatiles, including the precursor to the target alcohol. | ftb.com.hrmdpi.comresearchgate.net |

| Arachidonic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | (2E,4E)-Deca-2,4-dienal | This compound | Brown algae utilize this pathway to produce the dienal. | researchgate.netresearchgate.net |

In Vivo Metabolic Generation from Related Compounds (e.g., Aldehyde Reduction)

This compound can be generated in vivo through metabolic processes, primarily through the reduction of its corresponding aldehyde, (2E,4E)-deca-2,4-dienal. ebi.ac.ukinvivochem.comchemsrc.com This aldehyde is a known lipid peroxidation product. invivochem.comchemsrc.com

One identified metabolic pathway involves the conjugation of (2E,4E)-deca-2,4-dienal with glutathione (B108866) (GSH), followed by the breakdown of the GSH conjugate and subsequent reduction of the aldehyde group. ebi.ac.ukinvivochem.comchemsrc.com This process leads to the formation of cysteine-conjugated this compound in both liver and lung cells. ebi.ac.ukinvivochem.comchemsrc.com Another metabolic route involves the oxidation of the aldehyde to 2,4-decadienoic acid in liver cells. ebi.ac.ukinvivochem.com

The reduction of the aldehyde to the alcohol is a critical step in these metabolic transformations. ebi.ac.uk This in vivo generation highlights the compound's role in the biotransformation of lipid-derived aldehydes.

Chemical Reactivity and Derivatization Studies of 2e,4e Deca 2,4 Dien 1 Ol

Oxidation Reactions to Conjugated Dienals and Carboxylic Acids

The primary alcohol group of (2E,4E)-deca-2,4-dien-1-ol can be oxidized to form the corresponding aldehyde, (2E,4E)-deca-2,4-dienal, or further oxidized to the carboxylic acid, (2E,4E)-deca-2,4-dienoic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. In one documented instance, the oxidation of 2E-octenol to 2E-octenal was achieved using CrO3. researchgate.net

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol directly to the carboxylic acid. The in vivo biotransformation of trans,trans-2,4-decadienal (B140250) (tt-DDE) in liver cells also results in its oxidation to the corresponding carboxylic acid, 2,4-decadienoic acid. invivochem.comchemsrc.comebi.ac.uk

Table 1: Oxidation Reactions of this compound

| Starting Material | Product | Reagent(s) | Reaction Type |

| This compound | (2E,4E)-deca-2,4-dienal | Pyridinium chlorochromate (PCC) | Oxidation |

| This compound | (2E,4E)-deca-2,4-dienoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Oxidation |

| 2E-octenol | 2E-octenal | CrO₃ | Oxidation |

Further Reduction to Saturated Alcohols

The conjugated diene system of this compound can be reduced to yield a saturated alcohol. This is typically achieved through catalytic hydrogenation. The use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) will reduce the double bonds. For example, the selective hydrogenation of the terminal double bond of 2E,7-octadien-1-ol to yield 2E-octenol has been demonstrated using a homogeneous catalyst. researchgate.net

Conversely, the reduction of the corresponding aldehyde, (2E,4E)-deca-2,4-dienal, can be used to synthesize this compound. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Hydroxyl Group Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups through substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride, (2E,4E)-1-chlorodeca-2,4-diene. This derivatization is a common strategy to activate the molecule for subsequent nucleophilic substitution or coupling reactions.

Role as a Precursor in Complex Organic Synthesis

This compound serves as a key starting material in the synthesis of various complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a conjugated diene system capable of participating in cycloaddition reactions, makes it a versatile precursor.

For example, it is a precursor in the synthesis of N-isobutyldeca-trans-2:trans-4-dienamide, also known as pellitorine, an insecticide. researchgate.net The synthesis involves the oxidation of the alcohol to the corresponding aldehyde, followed by condensation and amidation reactions. researchgate.net The related compound, methyl (2E,4Z)-2,4-decadienoate, is a pheromone component and has been synthesized from precursors derived from this compound. researchgate.netresearchgate.netresearchgate.net

Furthermore, the conjugated diene moiety can participate in Diels-Alder reactions, allowing for the construction of cyclic systems. This reactivity is fundamental in building complex molecular architectures found in natural products and other target molecules.

Investigation of Biological Activities and Mechanistic Pathways of 2e,4e Deca 2,4 Dien 1 Ol

Antimicrobial Properties and Related Cellular Mechanisms

While detailed studies on the antimicrobial properties of (2E,4E)-deca-2,4-dien-1-ol are not extensively documented, research into structurally related α,β-unsaturated aldehydes provides insight into potential mechanisms. The antimicrobial action of these compounds is thought to involve a significant disruption of the lipid portion of the plasma membrane, which can lead to penetration into bacterial cells.

One source suggests that this compound may exhibit antimicrobial properties by interacting with and disrupting the integrity of cellular membranes, which can lead to increased permeability and ultimately cell death . However, specific research data to support this for the alcohol is limited. The precursor, (2E,4E)-deca-2,4-dienal, has been identified as a constituent in essential oils that have demonstrated moderate antimicrobial and antifungal activities against various pathogens, including Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, Mycobacterium smegmatis, and Candida albicans acgpubs.org.

Anti-inflammatory Effects and Molecular Interactions

This compound has been noted for its potential anti-inflammatory properties, making it a compound of interest in the development of pharmaceutical drugs for conditions such as cancer and neurodegenerative disorders . The molecular interactions underlying these effects are likely linked to its ability to modulate inflammatory pathways.

The precursor, trans,trans-2,4-decadienal (B140250) (tt-DDE), has been shown to induce the production of pro-inflammatory cytokines like TNF-α and IL-1β in human bronchial epithelial cells, an effect that appears to be mediated by an increase in reactive oxygen species (ROS) researchgate.net. Treatment with the antioxidant N-acetylcysteine was found to prevent this tt-DDE-induced cytokine release researchgate.net. This suggests that the inflammatory response is linked to oxidative stress, a mechanism that could potentially be modulated by related compounds like this compound.

Antioxidant Activities and Radical Scavenging Processes

The antioxidant potential of this compound is another area of interest, with some sources suggesting it possesses such properties . Antioxidant activity is crucial for mitigating the cellular damage caused by free radicals.

Interactions with Cellular Membranes and Enzymes

The mechanism of action for this compound is believed to involve direct interactions with cellular membranes and enzymes . Such interactions can disrupt normal cellular functions and metabolic pathways . The lipophilic nature of this fatty alcohol likely facilitates its incorporation into the lipid bilayers of cell membranes.

The precursor aldehyde, trans,trans-2,4-decadienal (tt-DDE), is known to be a product of lipid peroxidation in cell membranes ebi.ac.ukinvivochem.comnih.gov. Studies have shown that tt-DDE can induce mitochondrial dysfunction and oxidative stress ebi.ac.ukchemsrc.com. It has also been observed to react with proteins, such as cytochrome c, forming adducts with specific amino acid residues ebi.ac.uk. Furthermore, tt-DDE has been found to inhibit certain ion channels in cardiomyocytes, which may explain some of its biological effects ebi.ac.uk. While these findings pertain to the aldehyde, they suggest that the dienol counterpart may also interact with cellular membranes and proteins, albeit potentially through different chemical mechanisms.

Influence on Cellular Permeability and Viability at the Mechanistic Level

The interaction of this compound with cellular membranes is proposed to increase their permeability, which can ultimately lead to cell death . This disruption of the membrane barrier would compromise the cell's ability to maintain homeostasis, affecting viability.

The related aldehyde, trans,trans-2,4-decadienal (tt-DDE), has been shown to strongly inhibit cell growth and affect cell viability ebi.ac.uk. It is also known to induce apoptosis, or programmed cell death ebi.ac.ukinvivochem.comnih.gov. The cytotoxic effects of tt-DDE are associated with a marked variation in cellular glutathione (B108866) levels and the initiation of DNA fragmentation ebi.ac.uk. While the alcohol form is generally less reactive than the aldehyde, its potential to disrupt membrane integrity suggests it could also influence cellular permeability and viability.

Metabolic Pathways and Biotransformation Products in Biological Systems

This compound is a known metabolite in biological systems, primarily arising from the biotransformation of its aldehyde precursor, trans,trans-2,4-decadienal (tt-DDE) ebi.ac.ukchemsrc.cominvivochem.com. Two main metabolic pathways for tt-DDE have been identified in vivo ebi.ac.ukchemsrc.cominvivochem.com. One pathway involves the oxidation of the aldehyde to its corresponding carboxylic acid, while the other involves conjugation with glutathione (GSH), followed by breakdown and reduction to form a cysteine-conjugated version of this compound ebi.ac.ukchemsrc.cominvivochem.com. This cysteine-conjugated metabolite has been suggested as a potential biomarker for exposure to tt-DDE ebi.ac.uk.

A key metabolic pathway for trans,trans-2,4-decadienal (tt-DDE) in liver cells is its oxidation to 2,4-decadienoic acid ebi.ac.ukchemsrc.cominvivochem.com. This conversion of an aldehyde to a carboxylic acid is a common detoxification step in xenobiotic metabolism. The structure of 2,4-decadienoic acid has been confirmed through tandem mass spectrometry and comparison with synthetic standards ebi.ac.uk. The formation of this carboxylic acid metabolite is a significant route in the biotransformation of tt-DDE ebi.ac.ukchemsrc.cominvivochem.com.

Conjugation with Biomolecules (e.g., Cysteine Conjugates)

The interaction of this compound and its precursor, (2E,4E)-deca-2,4-dienal, with biological molecules is a significant area of study, particularly concerning their metabolic fate. Research has identified that these compounds can form conjugates with biomolecules, most notably with the amino acid cysteine. This conjugation is a key step in a metabolic pathway observed in both human and animal cells. chemsrc.cominvivochem.comebi.ac.uk

The formation of cysteine-conjugated this compound does not occur directly from the alcohol. Instead, it is the result of a multi-step biotransformation process that begins with the more reactive aldehyde, (2E,4E)-deca-2,4-dienal. invivochem.comebi.ac.uk This aldehyde is a known product of lipid peroxidation. invivochem.comnih.gov The established metabolic pathway involves an initial conjugation with glutathione (GSH), a critical antioxidant tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). chemsrc.cominvivochem.com This is followed by the breakdown of the glutathione conjugate and a reduction of the aldehyde group.

The key steps in this pathway are:

Glutathione Conjugation: (2E,4E)-deca-2,4-dienal undergoes conjugation with glutathione. This reaction is characteristic of electrophilic compounds reacting with the nucleophilic thiol group of the cysteine residue within glutathione.

GSH Breakdown: The resulting glutathione conjugate is subsequently metabolized, leading to the removal of the glutamate and glycine residues. This leaves the cysteine attached to the deca-2,4-dienal structure.

Aldehyde Reduction: The final step involves the enzymatic reduction of the aldehyde functional group (-CHO) to a primary alcohol (-CH₂OH).

This sequence of events results in the formation of cysteine-conjugated this compound . chemsrc.comebi.ac.uk This metabolite has been successfully identified in various biological systems, including human hepatoma cell cultures and the urine of mice that were orally administered (2E,4E)-deca-2,4-dienal. ebi.ac.uk The identification of cysteine-conjugated this compound has been proposed as a potential biomarker for assessing exposure to its precursor, (2E,4E)-deca-2,4-dienal. ebi.ac.uk

Detailed research findings on the identification of this conjugate are summarized in the table below.

Table 1: Research Findings on the Formation of Cysteine-Conjugated this compound

| Precursor Compound | Resulting Conjugate | Biological System/Matrix | Key Metabolic Steps Identified |

| (2E,4E)-Deca-2,4-dienal | Cysteine-conjugated this compound | Mouse and Human Cells (Liver and Lung) | 1. Glutathione (GSH) Conjugation2. GSH Breakdown3. Aldehyde Reduction |

| (2E,4E)-Deca-2,4-dienal | Cysteine-conjugated this compound | Urine of mice orally administered the precursor | 1. Glutathione (GSH) Conjugation2. GSH Breakdown3. Aldehyde Reduction |

| (2E,4E)-Deca-2,4-dienal | Cysteine-conjugated this compound | Human Hepatoma Cell Cultures | 1. Glutathione (GSH) Conjugation2. GSH Breakdown3. Aldehyde Reduction |

This table summarizes findings from studies identifying the metabolic pathway for the biotransformation of (2E,4E)-deca-2,4-dienal. chemsrc.cominvivochem.comebi.ac.uk

Ecological and Semiochemical Research Involving 2e,4e Deca 2,4 Dien 1 Ol

Identification and Characterization as Insect Semiochemicals

Semiochemicals are compounds that mediate interactions between organisms. Their identification is a complex process involving the collection of minute quantities of volatile chemicals, followed by sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to determine their structure. The biological function is then confirmed through behavioral bioassays.

Research into the chemical ecology of the minute parasitoid wasp, Trichogramma turkestanica, has led to the identification of female-specific volatile compounds that are believed to function as sex pheromones. beilstein-journals.org Initial investigations tentatively identified two primary compounds from virgin females: a hydrocarbon and a corresponding allylic alcohol. core.ac.uk

Subsequent, more detailed studies involving the synthesis of various potential structures led to a revision of the initial proposal. core.ac.ukbeilstein-journals.org Through rigorous comparison of the natural product's mass spectra and gas chromatographic properties with those of unambiguously synthesized reference compounds, the alcohol was identified not as a simple C10 chain, but as (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol . beilstein-journals.org This complex molecule contains the core (2E,4E)-dien-1-ol functional group but is a larger, methyl-branched structure. beilstein-journals.org The identification was confirmed using GC-MS analysis, which showed that the mass spectrum and retention indices of the synthetic compound perfectly matched the natural product B, a volatile released specifically by females. beilstein-journals.org

The table below summarizes the key research findings regarding the identification of this compound in T. turkestanica.

Research Findings on Trichogramma turkestanica Semiochemicals

| Finding | Method of Discovery | Compound Identified | Reference |

|---|---|---|---|

| Initial Proposal | GC-MS analysis and derivatization studies. | 2,6,8,12-tetramethyltrideca-2,4-dien-1-ol (tentative). | core.ac.uk |

| Structural Revision | Synthesis of various stereoisomers and comparison with natural volatiles. | (2E,4E)-syn,syn-4,6,8,10-tetramethyltrideca-2,4-diene and the corresponding alcohol. | core.ac.ukbeilstein-journals.org |

| Final Confirmation | Comparison of gas-chromatographic properties and mass spectra with synthetic standards. | (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol (or its enantiomer). | beilstein-journals.org |

The (2E,4E)-dien-1-ol functional group is a structural motif found in various insect semiochemicals, although the exact (2E,4E)-deca-2,4-dien-1-ol molecule is not as commonly cited as a primary pheromone component in beetles, cockroaches, or scale insects. However, structurally related long-chain unsaturated alcohols, aldehydes, and esters are widespread. eg.netfrontiersin.org

Female-Specific Volatiles in Parasitoid Wasps (e.g., Trichogramma turkestanica)

Biosynthesis and Origin of Semiochemicals in Biological Systems

The biosynthesis of insect pheromones like the one found in T. turkestanica often involves complex metabolic pathways. The identified pheromone is classified as a putative polydeoxypropionate. beilstein-journals.org Deoxypropionates are a class of natural products characterized by a carbon backbone assembled from propionate (B1217596) units. nih.gov

This type of biosynthesis is closely related to the polyketide pathway, where carboxylic acids serve as precursors for building the carbon chain. nih.gov The process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKS) or, in the case of simpler structures, fatty acid synthases (FAS). researchgate.net The methyl branches common in many insect pheromones, including the one from T. turkestanica, typically arise from the incorporation of a propanoate unit (via methylmalonyl-CoA) instead of an acetate (B1210297) unit during chain elongation. rsc.org The biosynthesis of many lepidopteran pheromones, which are often long-chain alcohols, is derived from fatty acid metabolism. uliege.be

An intriguing question in the study of these compounds is their ultimate origin. While they are produced by the insect, it is sometimes unclear whether the insect's own genome codes for the entire biosynthetic pathway or if symbiotic microorganisms (endosymbionts) are involved. researchgate.net In the case of the T. turkestanica pheromone, it has been noted that further investigation is needed to determine if the compounds are produced solely by the wasp or with the contribution of endosymbionts. beilstein-journals.org

Chemical Ecology of Interspecific and Intraspecific Communication

Semiochemicals are the linchpins of chemical ecology, governing both communication within a species (intraspecific) and between different species (interspecific). mdpi.com The female-specific nature of (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol in T. turkestanica strongly points to an intraspecific role as a sex pheromone, a signal released by females to attract males for mating. core.ac.uk

The stereochemistry of these molecules is often critical for their biological activity. The precise arrangement of atoms, including the configuration of double bonds (E/Z) and chiral centers (R/S), can be the difference between a potent attractant and an inactive or even repellent compound. Research on other parasitoid wasps has shown that while one specific stereoisomer of a pheromone is highly attractive to males, a synthetic mixture containing other "unnatural" stereoisomers can be completely unattractive, indicating that the wrong isomers can antagonize the response. This highlights the high specificity of the chemoreceptors in the male antennae, which have evolved to detect the exact chemical signature of a potential mate.

Beyond their role as pheromones, long-chain alcohols can also function in interspecific communication. For example, certain long-chain alcohols have been found to act as phagodeterrents (anti-feedants) for aphids, which is a form of allomonal communication where the signal benefits the emitter by deterring a potential herbivore. frontiersin.org This dual functionality underscores the efficiency and versatility of chemical signals in mediating a wide range of ecological interactions.

Table of Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol | (2E,4E,6S,8S,10S)-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol |

| (2E,4E)-deca-2,4-dienal | (2E,4E)-deca-2,4-dienal |

Analytical Methodologies for Characterization and Quantification of 2e,4e Deca 2,4 Dien 1 Ol and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of (2E,4E)-deca-2,4-dien-1-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the specific stereochemistry of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the trans configuration of the double bonds. The coupling constants observed in the ¹H-NMR spectrum, particularly the large values (typically around 12–16 Hz) for the olefinic protons, are characteristic of a trans arrangement.

Table 1: Indicative NMR Data for this compound Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (2E,4E)-2,4-Decadienoic acid | 5.80–6.40 (m, 4H, CH=CH) | 167.5 (COOH), 130–135 (C=C) |

| (2E,4E)-6,8-Dimethyldeca-2,4-dienoic acid | 5.70–6.30 (m, 4H, CH=CH), 1.20 (d, 6H, CH₃) | 167.3 (COOH), 128–132 (C=C), 22.1 (CH₃) |

Data sourced from a study on related decadienoic acids, providing a reference for the expected chemical shifts in similar structures.

Mass spectrometry (MS) is fundamental for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum provides a unique fingerprint of the molecule. nist.gov For more complex analyses, such as identifying metabolites in biological samples, tandem mass spectrometry (MS/MS) is employed. ebi.ac.ukresearchgate.net This technique allows for the fragmentation of a specific parent ion and analysis of the resulting daughter ions, providing detailed structural information. ebi.ac.ukresearchgate.net For instance, in metabolic studies of the related compound trans,trans-2,4-decadienal (B140250) (tt-DDE), liquid chromatography-mass spectrometry combined with triple quadrupole and time-of-flight analyzers was used to identify metabolites like cysteine-conjugated 2,4-decadien-1-ol. ebi.ac.ukresearchgate.net The MS/MS spectra were crucial in confirming the structure of these metabolites. ebi.ac.ukresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C) of the conjugated diene system. This information complements the data obtained from NMR and MS for a comprehensive structural confirmation. nist.govbeilstein-journals.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile compounds like this compound. beilstein-journals.orgjmchemsci.comjmchemsci.com In this technique, the compound is first separated from other components in a sample based on its boiling point and interaction with the chromatographic column. jmchemsci.com The separated compound then enters the mass spectrometer, which provides its mass spectrum for identification. jmchemsci.com The retention index, which is a measure of where the compound elutes from the GC column relative to a series of standards, is a key parameter for its identification. beilstein-journals.orgnih.gov The NIST Mass Spectrometry Data Center reports Kovats retention indices for this compound on a standard non-polar column as 1233, 1295, and 1310. nih.gov GC-MS has been successfully used to identify this compound in various plant extracts and as a volatile compound from insects. beilstein-journals.orgjmchemsci.comjmchemsci.com

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound and its analogs. sielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of separation. sielc.com For instance, a method using an acetonitrile/water mobile phase with a phosphoric acid modifier has been described for the analysis of the related compound (2E,4E)-hexa-2,4-dien-1-ol. sielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.com HPLC is particularly useful for the analysis of less volatile or thermally labile analogs and can be scaled up for preparative separations to isolate pure compounds. sielc.com

Liquid Chromatography-Mass Spectrometry for Metabolite Identification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the identification and characterization of metabolites in complex biological matrices. nih.gov Its combination of the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry provides the high sensitivity and selectivity required for modern drug metabolism studies and metabolomics. nih.gov For compounds like this compound and its analogs, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is indispensable for elucidating their biotransformation pathways. researchgate.net

Detailed Research Findings

Research has successfully employed LC-MS to unravel the metabolic fate of key analogs, such as trans,trans-2,4-decadienal (tt-DDE), a compound structurally related to this compound. researchgate.netebi.ac.uk Studies combining liquid chromatography with both triple quadrupole and time-of-flight (TOF) mass spectrometry have identified major metabolites of tt-DDE in biological samples, including mouse urine and human hepatoma cell cultures. researchgate.netebi.ac.uk

Two primary metabolic pathways for tt-DDE have been proposed based on these findings researchgate.netchemsrc.com:

Oxidation: The aldehyde group of tt-DDE is oxidized to a carboxylic acid, forming 2,4-decadienoic acid. researchgate.net The structure of this metabolite was unequivocally confirmed by comparing its tandem mass spectrometry (MS/MS) spectrum and chromatographic retention time with those of a synthetic standard. researchgate.netebi.ac.uk

Glutathione (B108866) (GSH) Conjugation and Reduction: This pathway involves an initial conjugation with glutathione, followed by GSH breakdown and the reduction of the original aldehyde group. researchgate.net This sequence of reactions generates cysteine-conjugated 2,4-decadien-1-ol, a key metabolite that incorporates the this compound structure. researchgate.netebi.ac.uk The presence of the cysteine and alcohol moieties was validated using stable-isotope-labeled cysteine in cell cultures. researchgate.net This metabolite, cysteine-conjugated 2,4-decadien-1-ol, has been suggested as a potential biomarker for assessing exposure to tt-DDE. researchgate.netebi.ac.uk

Advanced analytical approaches have also been developed for the simultaneous analysis of fatty alcohols, aldehydes, and other related lipids. One such method involves chemical derivatization to enhance ionization efficiency and chromatographic separation. acs.org By reacting analytes with reagents like pyridine (B92270) and thionyl chloride, permanently charged tags are added to hydroxyl and aldehyde functional groups. acs.org This allows for highly sensitive detection using techniques like electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS), which can separate isomeric ions and reduce background interference, enabling accurate quantification in complex biological tissue samples. acs.org

The tables below summarize the identified metabolites of a key analog and typical parameters for LC-MS analysis.

Table 1: Identified Metabolites of trans,trans-2,4-Decadienal (tt-DDE) via LC-MS

| Precursor Compound | Identified Metabolite | Proposed Metabolic Pathway | Analytical Confirmation | Source(s) |

|---|---|---|---|---|

| trans,trans-2,4-Decadienal | 2,4-Decadienoic acid | Oxidation of the aldehyde group in liver cells. | Comparison of MS/MS spectrum and retention time with synthetic standard. | ebi.ac.uk, researchgate.net |

Table 2: Example of LC-MS/MS Method Parameters for Fatty Alcohol Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | frontiersin.org, acs.org |

| Column | Waters ACQUITY HSS T3 C18 (1.8 µm, 2.1 mm x 100 mm) | frontiersin.org |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | frontiersin.org |

| Elution | Gradient elution | frontiersin.org |

| Flow Rate | 0.400 mL/min | frontiersin.org |

| Mass Spectrometer | Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | frontiersin.org, researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | acs.org |

| Derivatization (optional) | Pyridine and thionyl chloride to create charged derivatives for enhanced sensitivity. | acs.org |

| Detection | Selected Reaction Monitoring (SRM) or high-resolution mass spectrometry (HRMS) for metabolite tracking. | |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| trans,trans-2,4-Decadienal (tt-DDE) |

| 2,4-Decadienoic acid |

| Acetonitrile |

| Cysteine |

| Cysteine-conjugated 2,4-decadien-1-ol |

| Formic acid |

| Glutathione (GSH) |

| Pyridine |

Biotechnological and Industrial Research Applications of 2e,4e Deca 2,4 Dien 1 Ol As a Chemical Intermediate

Precursor for Advanced Organic Materials Synthesis

(2E,4E)-Deca-2,4-dien-1-ol serves as a valuable precursor in the synthesis of various organic compounds. Its structure, featuring both conjugated double bonds and a terminal hydroxyl group, allows it to participate in numerous chemical reactions such as oxidation, reduction, and substitution. This reactivity makes it a useful building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. thegoodscentscompany.com

While its functional groups theoretically permit its use in polymerization or the creation of other advanced functional materials, detailed documentation of such applications is not prominent in current research literature. The potential remains for its conjugated diene system to be exploited in Diels-Alder reactions or other cycloadditions, and for the hydroxyl group to be used for esterification or etherification to build larger molecular architectures. However, its primary documented role as a precursor is in the targeted synthesis of specific, biologically active molecules.

Role in Synthesis of Complex Biologically Active Molecules

The specific stereochemistry and functional group arrangement of this compound make it a key structural motif found within, or used to synthesize, complex molecules with significant biological roles. Research has demonstrated its importance in the structure of insect pheromones and as a crucial component of metabolic byproducts.

One of the most notable examples is its role in the structural elucidation and synthesis of an insect sex pheromone. Females of the parasitoid wasp Trichogramma turkestanica release a specific volatile compound to attract mates. beilstein-journals.org Initial structural proposals were later revised following synthetic efforts, which unambiguously identified one of the key components as (2E,4E)-syn,syn-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol . core.ac.ukbeilstein-journals.org The synthesis of this complex, multi-chiral molecule, which contains the distinct (2E,4E)-dien-1-ol backbone, was critical for confirming its structure. beilstein-journals.orgbeilstein-journals.org

Furthermore, a derivative of this alcohol plays a role in metabolic processes in mammals. Studies on the biotransformation of trans,trans-2,4-decadienal (B140250) (tt-DDE), a cytotoxic product of lipid peroxidation found in cooking oil fumes, identified two primary metabolic pathways. ebi.ac.ukresearchgate.netacs.org One of these pathways involves the reduction of the aldehyde group and conjugation with glutathione (B108866) (GSH), ultimately forming cysteine-conjugated 2,4-decadien-1-ol in both liver and lung cells. ebi.ac.ukchemsrc.com This demonstrates the formation of a complex biological molecule derived from the deca-2,4-dien-1-ol structure through enzymatic processes in vivo. researchgate.net

| Molecule Name | Source / Origin | Significance |

|---|---|---|

| (2E,4E)-syn,syn-4,6,8,10-tetramethyltrideca-2,4-dien-1-ol | Female-specific volatile from the parasitoid wasp Trichogramma turkestanica. beilstein-journals.org | Identified as a putative sex pheromone, crucial for intraspecific communication and mating. beilstein-journals.orgcore.ac.uk |

| Cysteine-conjugated 2,4-decadien-1-ol | Metabolite of trans,trans-2,4-decadienal (tt-DDE) identified in mouse urine and human hepatoma cell cultures. ebi.ac.ukresearchgate.net | Represents a product of in vivo detoxification pathways for a cytotoxic aldehyde. acs.orgacs.org |

Research on Volatile Biomarkers (e.g., for disease detection)

Building on the metabolic research of cytotoxic aldehydes, derivatives of this compound have emerged as promising biomarkers. A biomarker is a measurable indicator of a biological state or condition, and identifying specific molecules that signal exposure to harmful substances is a key area of toxicological research.

Research focused on the metabolism of tt-DDE has led to the proposal of cysteine-conjugated 2,4-decadien-1-ol as a specific biomarker for exposure to this compound. researchgate.netacs.org Scientists were able to identify this metabolite in the urine of mice that were orally administered tt-DDE, as well as in human hepatoma cell cultures treated with the aldehyde. ebi.ac.ukresearchgate.net The identification was confirmed using liquid chromatography-mass spectrometry techniques. researchgate.netacs.org Because this cysteine conjugate is a specific downstream product of tt-DDE metabolism, its presence and concentration in biological fluids like urine can serve as a direct indicator of an organism's exposure to the parent aldehyde, which is a common component of cooking oil fumes. ebi.ac.ukacs.org

| Biomarker | Indicates Exposure To | Biological Matrix | Research Context |

|---|---|---|---|

| Cysteine-conjugated 2,4-decadien-1-ol | trans,trans-2,4-Decadienal (tt-DDE) | Urine, Cell Cultures (Liver, Lung) ebi.ac.ukresearchgate.net | Proposed as a biomarker to assess exposure to tt-DDE, a cytotoxic lipid peroxidation product from cooking oil fumes. researchgate.netacs.orgacs.org |

Future Research Directions and Emerging Areas for 2e,4e Deca 2,4 Dien 1 Ol Studies

Exploration of Novel Stereoselective Synthetic Pathways

The precise arrangement of atoms in (2E,4E)-deca-2,4-dien-1-ol is crucial for its biological activity. Future research is increasingly directed towards the development of new and efficient stereoselective synthetic methods. The goal is to produce specific isomers of the compound with high purity, which is essential for detailed biological studies and for the creation of effective and highly specific commercial products.

A promising area of investigation involves the use of metal-catalyzed cross-coupling reactions. For instance, iron-catalyzed cross-coupling reactions have been successfully employed for the synthesis of related conjugated diene molecules. researchgate.net Further research could adapt these methods for the large-scale, cost-effective production of this compound. Another avenue for exploration is the use of palladium-catalyzed reactions, which have shown success in the stereospecific synthesis of other insect pheromone components. researchgate.net The development of "green" synthetic routes, which minimize the use of hazardous reagents and solvents and reduce waste, is also a key objective for future synthetic strategies.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Iron-Catalyzed Cross-Coupling | Cost-effective, environmentally friendly catalysts. | Optimization of reaction conditions for high stereoselectivity and yield. |

| Palladium-Catalyzed Cross-Coupling | High stereospecificity demonstrated for similar compounds. researchgate.net | Development of novel palladium catalysts and ligand systems. |

| Biocatalytic Synthesis | Environmentally benign, potential for high stereoselectivity. | Discovery and engineering of enzymes for specific transformations. |

Deeper Elucidation of Biological Mechanisms and Signaling Pathways

While this compound is recognized as a significant semiochemical, particularly as a component of insect pheromone blends, the intricate details of how it is perceived and processed by organisms remain partially understood. Future research will need to delve deeper into the molecular and neurophysiological mechanisms that underlie its biological activity.

A key area of focus will be the identification and characterization of the specific olfactory receptors (ORs) that bind to this compound in target insect species. Understanding the structure-activity relationship of these receptors will provide insights into how even minor changes in the pheromone structure can dramatically alter its biological effect. For example, studies on the codling moth (Cydia pomonella) have shown that a single pheromone receptor can be tuned to both the sex pheromone and a key plant volatile, suggesting a complex interplay of olfactory signals. researchgate.net Future research could investigate whether similar mechanisms are at play for this compound in other species.

Furthermore, investigating the downstream signaling cascades that are triggered upon the binding of this compound to its receptor is crucial. This includes mapping the neural pathways from the antenna to the brain and identifying the specific neurons and brain regions involved in processing the signal and eliciting a behavioral response.

Comprehensive Studies of Chiral Isomers and their Distinct Activities

The presence of chiral centers in derivatives of this compound or related compounds means that it can exist as different stereoisomers. It is well-established in chemical ecology that different stereoisomers of a pheromone can have distinct, and sometimes opposing, biological activities. For instance, one isomer might be a potent attractant, while another could be inactive or even act as an inhibitor.

Future research must, therefore, include comprehensive studies on the synthesis and biological evaluation of all possible stereoisomers of this compound and its derivatives. This will require the development of sophisticated analytical techniques to separate and identify the individual isomers, as well as carefully designed bioassays to assess their specific effects on behavior and physiology. Such studies are critical for understanding the subtle nuances of chemical communication in insects and for developing highly selective and effective pest management tools. For example, research on the biosynthesis of γ-nonalactone in yeast has revealed two distinct stereoselective pathways leading to different enantiomers. researchgate.net A similar level of detailed investigation is needed for this compound.

Integrated Chemical Ecology Research for Pest Management Applications

This compound and its related compounds hold significant promise for the development of environmentally friendly pest management strategies. Future research should focus on integrating our understanding of the chemical ecology of this compound into practical applications for agriculture and public health.

One key area of research is the development of lures for monitoring and mass trapping of insect pests. For the codling moth, multi-component lures that include the primary sex pheromone along with other volatile compounds have been shown to be more effective than the pheromone alone. nih.govmdpi.com Future studies could explore the synergistic or antagonistic effects of this compound when combined with other semiochemicals to create highly effective and species-specific lures. The development of long-lasting, controlled-release dispensers for these lures is also an important area for technological advancement. goodfruit.com

Another promising application is in mating disruption, where synthetic pheromones are released into the environment to confuse insects and prevent them from finding mates. mdpi.com Research is needed to determine the optimal release rates and formulations of this compound for effective mating disruption of target pests. Furthermore, investigating the potential for this compound to be used in "push-pull" strategies, where it could be used as a repellent in combination with an attractant, could lead to innovative and sustainable pest control solutions.

Advancements in Biocatalytic Production and Separation Technologies

The sustainable and cost-effective production of this compound is a critical step for its widespread application. Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a promising alternative to traditional chemical synthesis. Future research in this area should focus on the discovery and engineering of enzymes that can produce this compound with high stereoselectivity and efficiency.

Recent research has demonstrated the biocatalytic oxidation of fatty acids to produce (2E,4E)-deca-2,4-dienal, a closely related aldehyde. mdpi.com Similar approaches could be developed for the production of the corresponding alcohol. This involves screening for novel enzymes from various natural sources, such as plants and microorganisms, and then using protein engineering techniques to improve their stability, activity, and specificity.

常见问题

Q. What data gaps exist in current safety assessments of this compound, and how can researchers address them?

- Methodological Answer : The IFRA Expert Panel flags insufficient toxicokinetic data. Prioritize Ames tests for mutagenicity and 28-day OECD 407 oral toxicity studies. Submit findings to databases like EFSA’s OpenFoodTox to support future risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。